An In-Depth Technical Guide to 2,6-Difluoro-3-methoxyphenylboronic acid: Synthesis, Applications, and Experimental Protocols
An In-Depth Technical Guide to 2,6-Difluoro-3-methoxyphenylboronic acid: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
2,6-Difluoro-3-methoxyphenylboronic acid, identified by its CAS number 870779-02-5 , has emerged as a pivotal reagent in the synthesis of complex organic molecules, particularly within the realm of drug discovery and development.[1] Its unique substitution pattern—featuring two ortho-fluorine atoms and a meta-methoxy group—imparts distinct electronic and steric properties that medicinal chemists can leverage to fine-tune the pharmacological profiles of new chemical entities. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, membrane permeability, and binding affinity. This guide provides a comprehensive overview of 2,6-Difluoro-3-methoxyphenylboronic acid, from its fundamental properties and synthesis to its critical role in carbon-carbon bond formation and detailed, field-proven experimental protocols.
Physicochemical Properties and Structural Data
A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 870779-02-5 | [1] |
| Molecular Formula | C₇H₇BF₂O₃ | [1] |
| Molecular Weight | 187.94 g/mol | [1] |
| Melting Point | 104-114 °C | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| InChI Key | WSRQWTCBDHWVGY-UHFFFAOYSA-N | [1] |
| SMILES | COc1ccc(F)c(B(O)O)c1F | [1] |
Synthesis of 2,6-Difluoro-3-methoxyphenylboronic acid: A Methodological Overview
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (organolithium or Grignard) with a trialkyl borate ester, followed by acidic hydrolysis. The following protocol is a representative method adapted from established procedures for analogous substituted phenylboronic acids.
Proposed Synthesis Workflow
Caption: Proposed synthesis of 2,6-Difluoro-3-methoxyphenylboronic acid.
Step-by-Step Synthesis Protocol
Materials:
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1,3-Difluoro-2-methoxybenzene
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous tetrahydrofuran (THF)
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Triisopropyl borate
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Hydrochloric acid (HCl), aqueous solution
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Diethyl ether or Ethyl acetate
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-difluoro-2-methoxybenzene in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The methoxy group directs the lithiation to the ortho position. Stir the reaction mixture at this temperature for 1-2 hours.
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Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate dropwise to the reaction mixture. Stir for an additional 1-2 hours at -78 °C, then allow the mixture to slowly warm to room temperature overnight.
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Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of aqueous hydrochloric acid until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude 2,6-Difluoro-3-methoxyphenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organoboron compound (like 2,6-Difluoro-3-methoxyphenylboronic acid) and an organic halide or triflate, catalyzed by a palladium complex. This reaction is highly valued for its functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Synthesis of a 6-(2,6-disubstituted-phenyl)-1H-indazole Derivative
The following protocol is adapted from the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, demonstrating the utility of a structurally similar boronic acid derivative in a real-world drug discovery context.[3] This provides a robust starting point for researchers utilizing 2,6-Difluoro-3-methoxyphenylboronic acid.
Reaction Scheme:
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Aryl Halide: 6-Bromo-4-carboxy-1H-indazole derivative
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Boronic Acid/Ester: 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (A pinacol ester, often used for stability, which reacts similarly to the free boronic acid under these conditions)
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Catalyst: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
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Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
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Solvent: 1,4-Dioxane/Water mixture
Step-by-Step Protocol:
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Reagent Preparation: In a reaction vessel, combine the 6-bromo-1H-indazole derivative (1.0 eq), 2,6-Difluoro-3-methoxyphenylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
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Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 or 4:1 v/v).
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Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05-0.10 eq), to the mixture.
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Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 5-10 minutes.
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Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Causality and Experimental Insights
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The Role of Ortho-Difluoro Substitution: The two fluorine atoms ortho to the boronic acid group are strongly electron-withdrawing, which can influence the reactivity of the C-B bond. This electronic effect can be beneficial in the transmetalation step of the Suzuki coupling. However, it also increases the susceptibility of the boronic acid to protodeboronation , an undesired side reaction where the C-B bond is cleaved by a proton source, especially under basic conditions.[4] Researchers should be mindful of this and may need to screen bases and optimize reaction times to minimize this side reaction.
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Choice of Catalyst and Ligand: For sterically hindered or electronically challenging coupling partners, such as those with ortho-substituents, ligands like dppf are often employed. The ferrocene backbone of dppf provides a wide "bite angle" which can facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
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Importance of the Base and Solvent System: The base is crucial for activating the boronic acid by forming a more nucleophilic boronate species. An aqueous solvent system is often used to dissolve the inorganic base and facilitate the formation of the boronate. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.
Characterization and Quality Control
Proper characterization is essential to confirm the identity and purity of the synthesized 2,6-Difluoro-3-methoxyphenylboronic acid and its subsequent coupling products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect to see characteristic signals for the aromatic protons and the methoxy group protons. The aromatic signals will show coupling to the fluorine atoms.
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¹³C NMR: The carbon spectrum will show signals for the seven unique carbons, with characteristic C-F couplings.
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¹⁹F NMR: A key technique to confirm the presence and environment of the fluorine atoms.
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¹¹B NMR: Can be used to study the boron species in solution.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the boronic acid and C-F bonds.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 2,6-Difluoro-3-methoxyphenylboronic acid.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents. Boronic acids can be susceptible to dehydration to form cyclic boroxine anhydrides upon storage.
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Toxicity: While specific toxicity data for this compound is limited, arylboronic acids are generally considered to be irritants to the skin, eyes, and respiratory system.
Conclusion
2,6-Difluoro-3-methoxyphenylboronic acid is a powerful and versatile building block for organic synthesis, offering a unique combination of electronic and steric properties that are highly advantageous in medicinal chemistry. A thorough understanding of its synthesis, reactivity in Suzuki-Miyaura cross-coupling, and potential side reactions like protodeboronation is key to its successful application. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this valuable reagent in the development of novel therapeutics and other advanced materials.
References
-
Wikipedia. (2023, October 27). Protodeboronation. In Wikipedia. Retrieved January 4, 2026, from [Link]
- Roe, A. M., Burton, R. A., Willey, G. L., Baines, M. W., & Rasmussen, A. C. (1975). The synthesis and activity of some 2,6-difluorophenyl-substituted compounds. Journal of Medicinal Chemistry, 18(8), 835–839.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
- Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16.
-
PubChem. (n.d.). 2,6-Difluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
- Li, W., et al. (2018). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules, 23(10), 2453.
Sources
- 1. B-[2,6-difluoro-3-[(2-fluorophenyl)methoxy]phenyl]-Boronic acid - Amerigo Scientific [amerigoscientific.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.unibo.it [cris.unibo.it]
